molecular formula C4H5NOS B036803 Methylisothiazolinone CAS No. 2682-20-4

Methylisothiazolinone

Cat. No. B036803
CAS RN: 2682-20-4
M. Wt: 115.16 g/mol
InChI Key: BEGLCMHJXHIJLR-UHFFFAOYSA-N
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Description

Methylisothiazolinone (MIT) is an organic compound used as a preservative in personal care products, including skin care and hair care products . It originated as a preservative for industrial and household applications . It is also used in many industrial processes, such as paint and paper manufacturing, metalworking, mining, and sanitizing .


Synthesis Analysis

The first synthesis of Methylisothiazolinone was reported by Crow and Leonard in 1964 . They described the synthesis of MIT through the cyclization of cis-N-methyl-3-thiocyanatoacrylamide .


Molecular Structure Analysis

The molecular weight of Methylisothiazolinone is 115.15. The percent composition is C 41.72%, H 4.38%, N 12.16%, O 13.89%, S 27.84% .


Chemical Reactions Analysis

Methylisothiazolinone, along with other isothiazolinones, is a biocide widely used as a preservative in personal care products . It is also used in many industrial processes . The authors initially promoted the formation of 4-benzoyl-2-methylisothiazol-3(2H)-one through the reaction of N-methyl-4-oxo-4-phenylbutanamide and SOCl2 .


Physical And Chemical Properties Analysis

Methylisothiazolinone is a heterocyclic organic compound used as a preservative in cosmetics and personal care products in concentrations up to 0.01% . It is a colorless, clear liquid with a mild odor that is completely soluble in water; mostly soluble in acetonitrile, methanol, and hexane; and slightly soluble in xylene .

Scientific Research Applications

Preservative in Products

Methylisothiazolinone (MI) is widely used as a preservative in various products. It is found in occupational and household products, cosmetics, and is part of the preparation of methylchloroisothiazolinone (MCI)/MI used in patch testing. MI, particularly when used alone, has been increasingly reported to cause allergic contact reactions (Bruze, Engfeldt, Gonçalo, & Goossens, 2013).

Environmental Presence and Biodegradation

MI is present in natural environments due to its widespread use. The fungal strain Phanerochaete chrysosporium has shown the ability to biotransform MI, suggesting a potential method for mitigating its environmental impact. This degradation process also reduces the ecological toxicity of MI and its derivatives (Nowak, Zawadzka, & Lisowska, 2020).

Electrochemical Degradation in Wastewater Treatment

In wastewater treatment, MI's degradation through electrochemical oxidation has been studied. This process is significant for reducing the environmental risks and toxicity associated with residual MI in wastewater. The research indicates that this method is advantageous due to its low cost and ease of application without adding chemicals into wastewater (Wang et al., 2019).

Determination in Cosmetic Products

Analytical methods have been developed for quantifying levels of MI in cosmetic products. This is crucial for ensuring compliance with regulatory standards and addressing the increase in cases of allergic contact dermatitis related to isothiazolinone preservatives (Wittenberg et al., 2015).

Safety And Hazards

Methylisothiazolinone is known to cause lung toxicity, allergic reactions, and possible neurotoxicity . It is especially problematic when it is added to products such as lotions that remain on the skin . In high concentrations, it can be a skin irritant and even cause chemical burns .

Future Directions

Due to its cytotoxic nature and dangers to humans and the environment, the use of Methylisothiazolinone is under scrutiny . The European Union has begun to crack down on potentially hazardous preservatives in cosmetics . The bans on animal testing for cosmetics make it unlikely that new biocides will be available in the foreseeable future .

properties

IUPAC Name

2-methyl-1,2-thiazol-3-one
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InChI

InChI=1S/C4H5NOS/c1-5-4(6)2-3-7-5/h2-3H,1H3
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InChI Key

BEGLCMHJXHIJLR-UHFFFAOYSA-N
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Canonical SMILES

CN1C(=O)C=CS1
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Molecular Formula

C4H5NOS
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Related CAS

26172-54-3 (hydrochloride)
Record name Methylisothiazolinone
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DSSTOX Substance ID

DTXSID2034259
Record name 2-Methyl-3(2H)-isothiazolone
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Molecular Weight

115.16 g/mol
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Physical Description

Liquid; NKRA, Colorless solid; [Merck Index] Dark yellow powder with lumps; [Sigma-Aldrich MSDS]
Record name 3(2H)-Isothiazolone, 2-methyl-
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Boiling Point

BP: 93 °C at 0.03 mm Hg
Record name Methylisothiazolinone
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Solubility

Solubility in: acetonitrile 78.6; methanol 79.1; hexane 2.371; xylenol 15.65 (g/100 mL)
Record name Methylisothiazolinone
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Density

1.35 g/mL at 25 °C, Commercial product is supplied as a clear, light amber liquid, freezing point -18 °C to -21.5 °C; density 1.19 at 20 °C/4 °C; viscosity (23 °C): 5.0 cP. Readily miscible in water, lower alcohols, glycols, other hydrophilic organic solvents. Insoluble in petrolatum /Mixture with methylchloroisothiazolinone/
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Vapor Pressure

0.062 mm Hg at 25 °C
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Mechanism of Action

Neurodegenerative disorders in humans may be triggered or exacerbated by exposure to occupational or environmental agents. ...a brief exposure to methylisothiazolinone, a widely used industrial and household biocide, is highly toxic to cultured neurons but not to glia. /The study/ also show that the toxic actions of this biocide are zinc dependent and require the activation of p44/42 extracellular signal-regulated kinase (ERK) via a 12-lipoxygenase-mediated pathway. The cell death process also involves activation of NADPH oxidase, generation of reactive oxygen species, DNA damage, and overactivation of poly(ADP-ribose) polymerase, all occurring downstream from ERK phosphorylation. The toxic effects of methylisothiazolinone and related biocides on neurons have not been reported previously. Because of their widespread use, the neurotoxic consequences of both acute and chronic human exposure to these toxins need to be evaluated., Focal adhesion kinase (FAK) is a non-receptor protein tyrosine kinase (PTK) which acts as an early modulator in the integrin signaling cascade. FAK phosphorylation and its consequent activation regulate several basic biological cellular functions. On the contrary, dysregulation of FAK signaling is implicated in the malignant transformation of cells, as well as in nonmalignant pathological conditions. With respect to cytotoxicity, accumulating data indicate that FAK participates in the mechanism of action of the known cytotoxic reactive oxygen species (ROS). Additionally, evidence was presented that different cytotoxic substances, such as arsenic (As), lead (Pb), acrylamide, methylisothiazolinone (MIT), dichlorovinylcysteine (DCVC) and halothane, acted, at least in part, by downregulating FAK tyrosine phosphorylation, while the bacterial toxins Pasteurella multocida toxin and Escherichia coli cytotoxic necrotizing factor, have been shown to exert cytotoxic effects by inducing FAK tyrosine phosphorylation. The observation that upregulation as well as downregulation of FAK activity both result in cytotoxic effects seems contradictory. Even though a common mode of action, with respect to the dysregulation of FAK signaling, for these cytotoxic substances has not yet been discovered, a cumulative approach could be established by focusing on FAK activation and signaling cascade. According to these data, interfering with FAK signaling might be of a potential use in blocking these cytotoxic effects., Methylisothiazolinone (MIT) is a biocide widely used in industrial and cosmetic products with potential as a neurotoxicant. /it was/ previously reported that short acute exposures to relatively high concentrations of MIT (100 uM) lead to widespread and selective neuronal death in vitro. To evaluate the biological properties of chronic exposures to MIT, freshly dissociated rat cortical neurons were continuously exposed to low concentrations (0.1-3 uM) of the biocide in serum-containing media. Although /this study/ observed minimal effects on cell viability, MIT induced a dramatic inhibition of neurite outgrowth. Immunoblotting and immunoprecipitation experiments revealed that focal adhesion kinase (FAK) phosphorylation was primarily affected by the MIT treatment. The phosphorylation level at tyrosines 576 and 861 of FAK was significantly decreased and likely contributed to the overall reduction of tyrosine phosphorylation of this protein. MIT inhibited Src family kinases (SFKs) in cell-free assays and led to the physical dissociation of FAK from the signaling complexes that it normally forms with c-Src and Fyn in developing neurons. High-density neuronal cultures were then employed to increase cell-to-cell contact. This approach resulted in an overall enhancement of SFKs and FAK phosphorylation and could overcome the deficits induced by MIT. This study suggests that a disruption of FAK-SFK complexes due to SFK inhibition leads to FAK dysfunction, with detrimental effects to immature neurons. Prolonged exposure to low levels of MIT and related compounds may have damaging consequences to the developing nervous system.
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Impurities

Impurity (manufacturing by-products)[Table#8182]
Record name Methylisothiazolinone
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Product Name

2-Methyl-4-isothiazolin-3-one

Color/Form

Colorless prisms

CAS RN

2682-20-4
Record name Methylisothiazolinone
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Melting Point

50-51 °C
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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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